molecular formula C5H2Cl2N2O3 B1321984 2,5-Dichloro-4-nitropyridine 1-oxide CAS No. 405230-81-1

2,5-Dichloro-4-nitropyridine 1-oxide

Cat. No.: B1321984
CAS No.: 405230-81-1
M. Wt: 208.98 g/mol
InChI Key: XXLFCBBWDXLUOK-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-nitropyridine 1-oxide: is a heterocyclic compound with the molecular formula C5H2Cl2N2O3 and a molecular weight of 208.987 g/mol It is characterized by the presence of two chlorine atoms, a nitro group, and an N-oxide group attached to a pyridine ring

Biochemical Analysis

Biochemical Properties

2,5-Dichloro-4-nitropyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in π-hole interactions, which are crucial for its biochemical activity . These interactions involve the nitro group and the N-oxide group, which can form hydrogen bonds, halogen bonds, and coordination bonds with other biomolecules

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form π-hole interactions allows it to modulate cellular functions by interacting with key biomolecules involved in these processes . For example, it can influence the activity of enzymes and proteins that regulate gene expression and metabolic pathways, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form specific binding interactions with biomolecules. The compound’s nitro and N-oxide groups are critical for these interactions, allowing it to act as an enzyme inhibitor or activator . These interactions can lead to changes in gene expression and enzyme activity, which are essential for its biochemical effects. The compound’s ability to participate in π-hole interactions further enhances its molecular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate cellular functions without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels The compound’s ability to participate in π-hole interactions allows it to modulate these pathways, influencing overall metabolic activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to form specific binding interactions allows it to be transported to various cellular compartments, where it can exert its biochemical effects. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in biomedical applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can exert its biochemical activity The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the nucleus or mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-nitropyridine 1-oxide typically involves the nitration of 2,5-dichloropyridine followed by oxidation. The nitration process introduces a nitro group at the 4-position of the pyridine ring. The oxidation step converts the pyridine to its N-oxide form. The reaction conditions often involve the use of strong acids and oxidizing agents under controlled temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Comparison with Similar Compounds

Comparison: 2,5-Dichloro-4-nitropyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity compared to its analogsFor instance, 2,6-Dichloro-4-nitropyridine lacks the N-oxide group, making it less reactive in certain redox reactions .

Properties

IUPAC Name

2,5-dichloro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLFCBBWDXLUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C[N+](=C1Cl)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624366
Record name 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405230-81-1
Record name 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 0° C., 30% oleum (13 mL) is added slowly to fuming HNO3 (22 mL) and the resulting mixture is added slowly to the solution of 2,5-dichloro-pyridine 1-oxide (5.2 g, 31 mmol) in concentrated H2SO4. After addition, the reaction mixture is warmed to room temperature over 1 hr. then heated to 80° C. for 2 hr. After cooling to room temperature, the mixture is poured into ice (120 g) and precipitate is formed gradually. The solid is collected by filtration and washed with water. The product is obtained as yellow solid. 1H NMR (CDC3) δ 8.46 (s, 1H), 8.25 (s, 1H).
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
120 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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